
4-Vinylpyridinehydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Vinylpyridinehydrofluoride is a compound that combines the properties of 4-vinylpyridine and hydrofluoric acid It is known for its unique chemical structure, which includes a vinyl group attached to a pyridine ring, and its ability to form complexes with hydrofluoric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-vinylpyridinehydrofluoride typically involves the reaction of 4-vinylpyridine with hydrofluoric acid. One common method is to introduce anhydrous hydrofluoric acid into a solution of 4-vinylpyridine at low temperatures, usually around -78°C, until the desired concentration of hydrofluoric acid is achieved .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent the decomposition of the compound and to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Vinylpyridinehydrofluoride undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Polymerization: The vinyl group allows for polymerization reactions, forming poly(4-vinylpyridine) complexes.
Coordination Chemistry: The pyridine ring can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate, can oxidize the vinyl group.
Reducing Agents: Such as lithium aluminum hydride, can reduce the pyridine ring.
Catalysts: Metal catalysts like palladium can facilitate polymerization reactions.
Major Products:
Poly(4-vinylpyridine) Complexes: Formed through polymerization.
Metal Complexes: Formed through coordination with metal ions.
Applications De Recherche Scientifique
4-Vinylpyridinehydrofluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing polymers and coordination compounds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 4-vinylpyridinehydrofluoride involves its ability to form complexes with various molecules. The vinyl group allows for polymerization, while the pyridine ring can coordinate with metal ions. These interactions enable the compound to participate in a wide range of chemical reactions, making it a versatile reagent in both organic and inorganic chemistry .
Comparaison Avec Des Composés Similaires
Pyridine Hydrofluoride: Similar in structure but lacks the vinyl group, making it less versatile in polymerization reactions.
4-Vinylpyridine: Lacks the hydrofluoric acid component, limiting its reactivity in certain chemical processes.
Uniqueness: 4-Vinylpyridinehydrofluoride is unique due to its combination of a vinyl group and a pyridine ring complexed with hydrofluoric acid. This unique structure allows it to participate in a broader range of chemical reactions compared to its individual components .
Propriétés
Formule moléculaire |
C7H8FN |
|---|---|
Poids moléculaire |
125.14 g/mol |
Nom IUPAC |
4-ethenylpyridine;hydrofluoride |
InChI |
InChI=1S/C7H7N.FH/c1-2-7-3-5-8-6-4-7;/h2-6H,1H2;1H |
Clé InChI |
STFJLZXPYGZNFG-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=NC=C1.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)

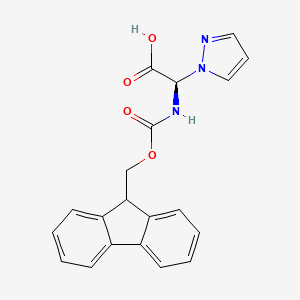
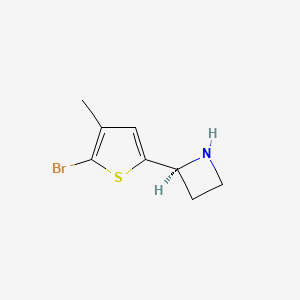
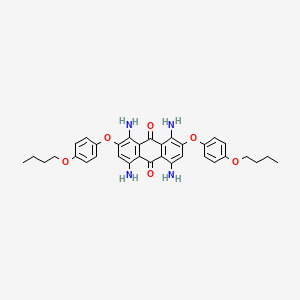
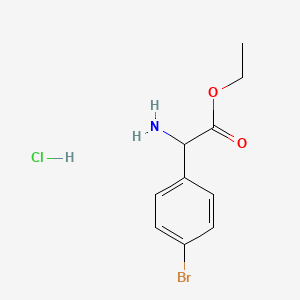


![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
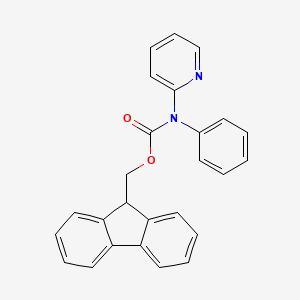
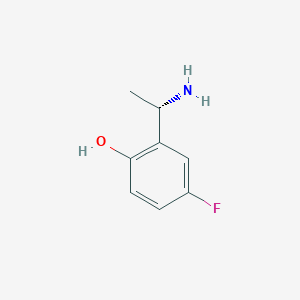

![(18S)-18-(trityloxymethyl)-4,17-dioxa-14,21-diazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13136786.png)

